molecular formula C26H34O12 B008437 Borapetoside CAS No. 100202-29-7

Borapetoside

Cat. No. B008437
M. Wt: 538.5 g/mol
InChI Key: GCXIISSOWSXMCD-MZYRCUENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Borapetoside is a chemical compound with the molecular formula C26H34O12 . It is a type of furanoditerpene that can be extracted from Tinospora crispa .


Synthesis Analysis

The synthesis of Borapetoside involves the isolation of clerodane diterpenoids from the vine and leaves of Tinospora crispa . The chemical structures and absolute stereochemical configurations of all the compounds were established by spectroscopic methods and single-crystal X-ray diffraction analysis combined with electronic circular dichroism (ECD) analysis .


Molecular Structure Analysis

The molecular structure of Borapetoside A is defined by 13 stereocentres . The relative configuration at C-12 in the known diterpenoid Borapetoside E, the major component of the plant, was established with the aid of a molecular model .


Chemical Reactions Analysis

While specific chemical reactions involving Borapetoside are not well-documented, it’s known that Borapetoside E significantly reduced serum glucose levels in alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice .


Physical And Chemical Properties Analysis

Borapetoside A has a molecular weight of 538.6 Da . It is a powder that should be stored at 28°C in a dry place .

Scientific Research Applications

Hypoglycemic Effects and Diabetes Treatment

Borapetoside, particularly borapetoside A and C, have shown significant hypoglycemic effects. In studies, these compounds were found to increase glycogen content and decrease plasma glucose concentration in both in vitro and in vivo models. These effects are mediated through both insulin-dependent and insulin-independent pathways, indicating their potential in the treatment of diabetes. Borapetoside A, for example, has been shown to enhance glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin signaling pathway (Ruan, Lam, Lee, & Su, 2013). Similarly, borapetoside C improves insulin sensitivity and increases glucose utilization, which can delay the development of insulin resistance (Ruan, Lam, Chi, Lee, & Su, 2012).

Metabolic Syndrome and Obesity

Borapetoside E has been identified for its therapeutic effects in high-fat-diet-induced obesity in mice. It not only improves hyperglycemia and insulin resistance but also addresses hepatic steatosis and hyperlipidemia. These effects are comparable to or better than those of the drug metformin. Borapetoside E also suppresses the expression of sterol regulatory element binding proteins and their target genes related to lipid synthesis (Xu, Niu, Gao, Wang, Qin, Lu, Hu, Peng, Liu, & Xiong, 2017).

Inhibition of Digestive Enzymes

Borapetoside C has been observed as a potent inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests its role in managing postprandial blood glucose levels, making it a potential candidate for managing diabetes mellitus (Hamid, Yusoff, Liu, & Karim, 2015).

Antioxidant Properties

Research has also highlighted the antioxidant properties of compounds in Tinospora crispa, such as borapetosides B and C. These compounds exhibit radical scavenging properties, indicating their potential role in protecting against oxidative stress (Cavin, Hostettmann, Dyatmyko, & Potterat, 1998).

Cardiac Effects

A study on Tinospora crispa extract, which includes borapetosides, found that it causes an increase in the force of contraction of the isolated left atrium in rats. This suggests a potential role in cardiac function regulation (Praman, Mulvany, Williams, Andersen, & Jansakul, 2013).

Safety And Hazards

Borapetoside A should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Further investigations are required to transform the experience-based claims on the use of Tinospora crispa in traditional medicine practices into evidence-based information . More clinical trials are encouraged to be carried out if there are sufficient preclinical and safety data .

properties

CAS RN

100202-29-7

Product Name

Borapetoside

Molecular Formula

C26H34O12

Molecular Weight

538.5 g/mol

IUPAC Name

(1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione

InChI

InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1

InChI Key

GCXIISSOWSXMCD-MZYRCUENSA-N

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]3[C@@]4([C@H]2CC[C@@H]([C@@]4(C(=O)O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C6=COC=C6

SMILES

CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6

Canonical SMILES

CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6

synonyms

borapetoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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